molecular formula C14H16ClNO3 B2440661 Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate CAS No. 1461713-48-3

Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate

Cat. No.: B2440661
CAS No.: 1461713-48-3
M. Wt: 281.74
InChI Key: BCBDSKVPGJIOCO-UHFFFAOYSA-N
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Description

Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.73 g/mol . This compound is characterized by its unique structure, which includes a cyclobutyl group, a chloro substituent, and a cyclobutoxypyridine moiety. It is primarily used in research and industrial applications due to its distinct chemical properties.

Properties

IUPAC Name

cyclobutyl 6-chloro-2-cyclobutyloxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-8-7-11(14(17)19-10-5-2-6-10)13(16-12)18-9-3-1-4-9/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBDSKVPGJIOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=N2)Cl)C(=O)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate typically involves multiple steps, including the formation of the cyclobutyl and cyclobutoxypyridine intermediates. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate can be compared with other similar compounds, such as:

  • Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxamide
  • Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .

Biological Activity

Cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclobutyl group, a chloro substituent, and a pyridine carboxylate structure, which may contribute to its unique biological properties.

The biological activity of cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still being elucidated, preliminary studies suggest the following actions:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing processes such as glucose metabolism and lipid regulation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, impacting signaling pathways related to inflammation and cellular growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Properties : In a study examining the antimicrobial effects of various pyridine derivatives, cyclobutyl 6-chloro-2-cyclobutoxypyridine-3-carboxylate demonstrated significant inhibition against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
  • Anticancer Activity : A recent study investigated the effects of this compound on different cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

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